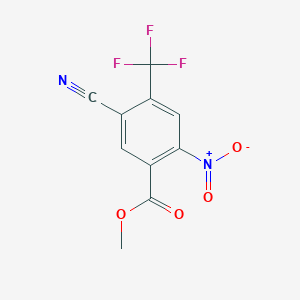

Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate

Description

Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is a substituted benzoate ester featuring a trifluoromethyl (-CF₃) group at position 4, a nitro (-NO₂) group at position 2, and a cyano (-CN) group at position 5. This compound belongs to a class of aromatic esters widely studied for their electronic and steric properties, which make them valuable intermediates in agrochemical and pharmaceutical synthesis. The trifluoromethyl and nitro groups are strong electron-withdrawing substituents, while the cyano group further enhances electrophilicity, influencing reactivity in nucleophilic substitution and coupling reactions .

Properties

Molecular Formula |

C10H5F3N2O4 |

|---|---|

Molecular Weight |

274.15 g/mol |

IUPAC Name |

methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H5F3N2O4/c1-19-9(16)6-2-5(4-14)7(10(11,12)13)3-8(6)15(17)18/h2-3H,1H3 |

InChI Key |

LBFQFZGQKDRGOK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C#N)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydrolysis of 2-Nitro-4-Trifluoromethylbenzonitrile

Method Overview:

This approach begins with the synthesis of 2-nitro-4-trifluoromethylbenzonitrile, which is subsequently esterified to produce methyl 2-nitro-4-trifluoromethylbenzoate. The key step involves hydrolyzing the nitrile group to the corresponding acid, followed by esterification.

Preparation of 2-Nitro-4-trifluoromethylbenzonitrile:

As per patent CN105175282A, this compound can be synthesized via nucleophilic aromatic substitution of 3-nitro-4-chlorobenzotrifluoride with cyanide sources under nitrogen protection at elevated temperatures (185–195°C). Catalysts such as cuprous cyanide or cuprous bromide are employed to enhance yield and selectivity, achieving over 95% efficiency.Hydrolysis to 2-Nitro-4-trifluoromethylbenzoic Acid:

The nitrile intermediate undergoes hydrolysis using inorganic bases like sodium hydroxide or potassium hydroxide in aqueous media at controlled temperatures (45–65°C). The molar ratio of base to nitrile is typically 0.1–4:1, with reaction times of 4–8 hours, leading to high conversion rates (~95%).Esterification to Methyl 2-Nitro-4-trifluoromethylbenzoate:

The acid is esterified using methanol in the presence of sulfuric acid or other acid catalysts at 60–80°C. This step yields methyl ester with high purity.

- High yield (>95%)

- Suitable for large-scale production

- Environmentally benign when optimized

Multi-step Synthesis via Nitrile and Nitro Functionalization

Synthesis of 2-Nitro-4-trifluoromethylbenzonitrile

Method Overview:

This approach involves the initial formation of the nitrile compound through halogen substitution and cyanation reactions.

Halogenation of 3-Nitro-4-chlorobenzotrifluoride:

Under nitrogen atmosphere, chlorinated benzotrifluoride derivatives are reacted with cyanide sources (e.g., sodium cyanide) in the presence of catalysts like cuprous bromide or cuprous cyanide at high temperatures (185–195°C). The process achieves transformation efficiencies exceeding 97%, with selectivity over 95%.Cyanation Reaction:

The chlorinated precursor is converted to nitrile via nucleophilic substitution with cyanide, facilitated by catalysts and solvents such as N-methylpyrrolidone (NMP), ensuring high purity and yield.

- Avoids use of expensive or unstable reagents

- High selectivity and yield (>97%)

- Compatible with industrial scale

Summary Data Table of Preparation Methods

| Method Category | Starting Materials | Key Reactions | Catalysts/Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Hydrolysis & Esterification | 2-Nitro-4-trifluoromethylbenzonitrile | Hydrolysis of nitrile, esterification | NaOH/KOH, sulfuric acid | 45–80°C, 4–8 hrs | >95% | Suitable for large-scale, eco-friendly |

| Cyanation & Nitration | 3-Nitro-4-chlorobenzotrifluoride | Cyanation, nitration | Cuprous cyanide, catalysts, acids | 185–195°C | >97% | High efficiency, scalable |

| Electrophilic Trifluoromethylation | Benzene derivatives | Electrophilic trifluoromethylation | Trifluoromethylating reagents | Mild to moderate temps | Variable | Regioselective, controlled |

Notes on Industrial and Environmental Aspects

Catalyst Recycling:

Catalysts like palladium on carbon (Pd/C) and copper-based reagents are recyclable, reducing waste and cost.Reaction Optimization:

Temperature, pressure, and molar ratios are optimized to maximize yield and purity, minimizing by-products.Environmental Considerations: Green chemistry principles are applied by employing benign solvents (e.g., NMP), reducing hazardous waste, and recycling catalysts.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes reduction to form an amine, a common transformation in aromatic systems. For instance:

-

Hydrogenation : Catalytic hydrogenation with Pd/C under high pressure (1.5–2.5 MPa) reduces nitrobenzoic acid derivatives to aminobenzoic acids, as seen in similar compounds .

-

Hydride Reduction : Use of sodium hydride or other alkali bases can facilitate nitro-to-amine conversion, though specific conditions for this compound are not detailed in available sources.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ (1.5–2.5 MPa), 25–40°C | Amino derivative |

| Hydride Reduction | NaH, THF, room temperature | Amino derivative |

Cyano Group Hydrolysis

The cyano group can hydrolyze to form carboxylic acids or amides:

-

Basic Hydrolysis : Reaction with strong bases (e.g., NaOH) converts nitriles to carboxylic acids. For example, hydrolysis of 2-nitro-4-trifluoromethylbenzonitrile to the corresponding benzoic acid .

-

Alcoholic Hydrolysis : Acid-catalyzed hydrolysis (e.g., HCl/EtOH) may yield esters or amides, depending on reaction conditions .

Trifluoromethyl Group Reactivity

The trifluoromethyl (CF₃) group acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to the ortho and para positions. This substituent stabilizes intermediates in reactions such as:

-

Nucleophilic Aromatic Substitution : Facilitated by CF₃’s electron withdrawal, enabling substitutions at activated positions .

-

Rearrangements : In ortho-nitro systems, CF₃ groups can influence rearrangement pathways, as observed in related benzylidenemalonate derivatives .

Reaction Pathways and Experimental Conditions

Scientific Research Applications

Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and cyano groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The target compound’s -NO₂ group at position 2 and -CF₃ at position 4 create a sterically hindered, electron-deficient aromatic ring. In contrast, 5-Nitro-2-(trifluoromethyl)benzoic acid places -NO₂ at position 5, reducing steric hindrance but maintaining strong electron-withdrawing effects. Methyl 4-cyano-2-fluoro-5-nitrobenzoate replaces -CF₃ with -F at position 2, lowering molecular weight and altering solubility.

Functional Group Impact: The ester group (-COOCH₃) in the target compound enhances lipophilicity compared to carboxylic acid derivatives like 5-Nitro-2-(trifluoromethyl)benzoic acid , which is more polar and acidic (pKa ~1–2). Amino (-NH₂) and chloro (-Cl) substituents in Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate reduce electrophilicity, making it less reactive in SNAr (nucleophilic aromatic substitution) compared to the nitro-containing target compound.

Physicochemical Properties

Research Findings and Industrial Relevance

- Agrochemical Potential: The target compound’s trifluoromethyl and nitro groups align with structural motifs in diphenyl ether herbicides (e.g., acifluorfen), suggesting utility as a proto-herbicide or intermediate .

- Synthetic Challenges: Steric hindrance from -CF₃ and -NO₂ complicates direct functionalization, requiring optimized catalytic conditions (e.g., Pd/Cu systems) for efficient coupling .

- Safety Considerations: Nitro groups pose explosion risks under high heat or shock, necessitating careful handling.

Biological Activity

Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyano group, a nitro group, and a trifluoromethyl moiety. These functional groups contribute to its biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

The molecular formula of this compound is C₉H₆F₃N₃O₄, with a molecular weight of approximately 289.16 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the cyano and nitro groups can participate in various chemical reactions that are pivotal for its pharmacological effects.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various strains of bacteria and fungi. For example, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 15.625 µg/mL |

| E. coli | 31.250 µg/mL |

| C. albicans | 62.500 µg/mL |

Antiparasitic Activity

Research indicates that compounds similar to this compound show potential against protozoan parasites like Leishmania and Trypanosoma. The structure-activity relationship (SAR) studies suggest that modifications to the nitro and cyano groups can enhance selectivity and potency against these pathogens .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, studies indicate that the compound may inhibit key enzymes involved in microbial metabolism or disrupt cellular processes critical for pathogen survival.

Case Studies

- Antimicrobial Efficacy : A study evaluating the compound's efficacy against MRSA showed an IC50 value of approximately 10 µg/mL, indicating strong antibacterial potential compared to standard antibiotics like vancomycin .

- Antiparasitic Screening : In another study, this compound was tested against Leishmania donovani, revealing an IC50 value of 1 µg/mL, suggesting it could be a lead compound for developing new antileishmanial drugs .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:

- Nucleophilic Aromatic Substitution (SNAr): Introduce the trifluoromethyl group at the para position using methyl 2-fluoro-4-(trifluoromethyl)benzoate as a precursor, followed by nitration at the ortho position (HNO₃/H₂SO₄) .

- Cyanation: Install the cyano group at the meta position via Pd-catalyzed cyanation (e.g., using CuCN or Zn(CN)₂) after protecting reactive intermediates .

- Esterification: Finalize the methyl ester group via acid-catalyzed esterification (e.g., MeOH/H₂SO₄) or via intermediate acyl chloride formation (thionyl chloride) .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹⁹F NMR to confirm substituent positions. The trifluoromethyl group appears as a singlet (~δ -60 ppm in ¹⁹F NMR), while the nitro and cyano groups influence aromatic proton splitting .

- X-ray Crystallography: Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). The nitro group’s planarity and hydrogen-bonding interactions can be analyzed for packing effects .

- High-Performance Liquid Chromatography (HPLC): Validate purity (>95%) using reverse-phase HPLC with UV detection at 254 nm, referencing retention times against standards .

Advanced Research Questions

Q. How do substituents influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

- Hammett Parameters: Quantify electronic effects using σ values: the nitro group (σₚ = +1.27) is strongly electron-withdrawing, while the trifluoromethyl group (σₚ = +0.54) enhances electrophilicity. This directs reactivity toward nucleophilic attack at the para-cyano position .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying reactive sites for Suzuki-Miyaura coupling or SNAr reactions .

- Reactivity Studies: Compare reaction rates with analogs (e.g., methyl 4-chloro-3-(trifluoromethyl)benzoate) to isolate substituent-specific effects .

Q. What strategies enable regioselective functionalization of this compound for heterocyclic synthesis?

Methodological Answer:

- Nitro Group Reduction: Use catalytic hydrogenation (Pd/C, H₂) or Fe/HCl to convert the nitro group to an amine, enabling cyclization with the cyano group to form quinazoline derivatives .

- Directed Ortho-Metalation (DoM): Exploit the nitro group’s directing effect with LDA (lithium diisopropylamide) to introduce substituents at the ortho position relative to the nitro group .

- Click Chemistry: Utilize the cyano group for Cu(I)-catalyzed azide-alkyne cycloaddition to generate triazole-linked conjugates .

Q. How can conflicting spectral data during characterization be resolved?

Methodological Answer:

- Multi-Technique Validation: Cross-reference NMR with IR spectroscopy (nitro C=O stretch ~1520 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion [M+H]⁺).

- Crystallographic Refinement: Resolve ambiguities in substituent orientation via SHELX-refined X-ray structures, particularly for nitro group torsion angles .

- Dynamic NMR: Analyze temperature-dependent splitting in ¹H NMR to detect hindered rotation in the ester group .

Q. What are its potential applications in medicinal chemistry or agrochemical research?

Methodological Answer:

- Pharmacophore Design: The trifluoromethyl group enhances metabolic stability and membrane permeability. Use this scaffold to design kinase inhibitors (e.g., NaV1.8 blockers for pain management) by functionalizing the cyano group .

- Agrochemical Leads: Test derivatized analogs (e.g., thioesters or sulfonamides) as herbicides, leveraging the nitro group’s redox activity for mode-of-action studies .

- Prodrug Synthesis: Hydrolyze the methyl ester in vivo to generate bioactive carboxylic acids, monitored via LC-MS pharmacokinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.